molecular formula C8H12O4 B1403728 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid CAS No. 1414513-77-1

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid

Cat. No.: B1403728
CAS No.: 1414513-77-1
M. Wt: 172.18 g/mol
InChI Key: CZDUCNYZSJALNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxolane ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-6(4-5)8-11-1-2-12-8/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDUCNYZSJALNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid
Reactant of Route 3
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid
Reactant of Route 4
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid
Reactant of Route 5
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid
Reactant of Route 6
3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid

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